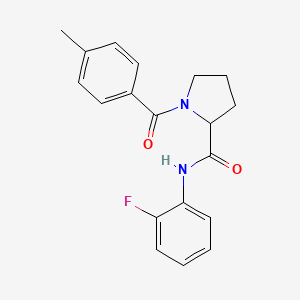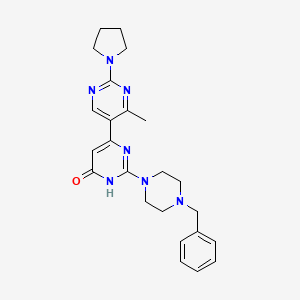
N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide, also known as FMP, is a proline-derived compound that has been widely used in scientific research for its potential therapeutic applications. FMP is a small molecule that has been found to have a unique mechanism of action, making it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide is not fully understood, but it is believed to involve the inhibition of the proteasome, a cellular complex responsible for the degradation of proteins. N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has been found to bind to the active site of the proteasome, leading to the inhibition of its activity. This results in the accumulation of misfolded and damaged proteins, leading to cell death.
Biochemical and physiological effects:
N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has been found to have a number of biochemical and physiological effects. N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation in various tissues. N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the main advantages of N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide is its small size, which allows it to easily penetrate cell membranes and interact with intracellular targets. N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide is also readily available in large quantities, making it a convenient tool for scientific research. However, N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has some limitations for lab experiments. N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has been found to be unstable in solution, which can affect its activity. In addition, N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has a short half-life, which can limit its effectiveness in vivo.
将来の方向性
There are many future directions for the research on N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide. One direction is to further investigate the mechanism of action of N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide and its potential targets. Another direction is to develop new derivatives of N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide with improved stability and activity. In addition, the therapeutic potential of N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide in various diseases should be further explored, including cancer, inflammation, and neurological disorders. Finally, the development of new drug delivery systems for N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide could enhance its efficacy and reduce its limitations for lab experiments.
Conclusion:
In conclusion, N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide is a promising compound with potential therapeutic applications in various diseases. The synthesis method of N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide is well-established, and N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide is readily available for scientific research. N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has a unique mechanism of action and has been found to have a number of biochemical and physiological effects. While N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has some limitations for lab experiments, there are many future directions for research on N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide, including the investigation of its mechanism of action, the development of new derivatives, and the exploration of its therapeutic potential in various diseases.
合成法
The synthesis of N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide involves the reaction of 2-fluorobenzaldehyde with 4-methylbenzoylproline in the presence of a catalytic amount of acetic acid. The reaction proceeds smoothly and yields N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide in good purity. The synthesis method has been optimized to produce N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide in large quantities, making it readily available for scientific research.
科学的研究の応用
N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
N-(2-fluorophenyl)-1-(4-methylbenzoyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c1-13-8-10-14(11-9-13)19(24)22-12-4-7-17(22)18(23)21-16-6-3-2-5-15(16)20/h2-3,5-6,8-11,17H,4,7,12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAAXJXSGECCGIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCC2C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{2,4-dimethyl-5-[(4-methylpiperazin-1-yl)methyl]phenyl}-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6048995.png)
![N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-(3-isoxazolyl)-N-methylethanamine](/img/structure/B6049008.png)
![N-cyclopropyl-N'-(2,2-dimethyltetrahydro-2H-pyran-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6049016.png)


![1H-indole-2,3-dione 3-{[3-(4-hydroxyphenyl)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidin-2-ylidene]hydrazone}](/img/structure/B6049034.png)
![N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-(methylthio)benzamide](/img/structure/B6049046.png)




![7-(3-methoxybenzyl)-2-[3-(1H-tetrazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6049079.png)

![3-{[cyclohexyl(methyl)amino]methyl}-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6049099.png)